molecular formula C27H25NO7 B2645845 (Z)-8-(4-methoxyphenyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951961-10-7

(Z)-8-(4-methoxyphenyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2645845
CAS No.: 951961-10-7
M. Wt: 475.497
InChI Key: YLSONEISGWDFFF-QRVIBDJDSA-N
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Description

The compound "(Z)-8-(4-methoxyphenyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one" is a benzofuro-oxazinone derivative characterized by a fused benzofuran-oxazine core. Its structure includes a 4-methoxyphenyl substituent at position 8 and a 2,3,4-trimethoxybenzylidene group at position 2, which adopts a Z-configuration. This stereoelectronic arrangement likely influences its physicochemical properties, such as solubility and receptor-binding affinity.

Properties

IUPAC Name

(2Z)-8-(4-methoxyphenyl)-2-[(2,3,4-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO7/c1-30-18-8-6-17(7-9-18)28-14-20-21(34-15-28)12-10-19-24(29)23(35-26(19)20)13-16-5-11-22(31-2)27(33-4)25(16)32-3/h5-13H,14-15H2,1-4H3/b23-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSONEISGWDFFF-QRVIBDJDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC(=CC5=C(C(=C(C=C5)OC)OC)OC)C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2CC3=C(C=CC4=C3O/C(=C\C5=C(C(=C(C=C5)OC)OC)OC)/C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-8-(4-methoxyphenyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one (CAS Number: 2014409-58-4) is a complex organic compound that has garnered interest for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C27H25NO7C_{27}H_{25}NO_{7} with a molecular weight of 475.5 g/mol. The structure features multiple methoxy groups that are believed to contribute to its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC27H25NO7C_{27}H_{25}NO_{7}
Molecular Weight475.5 g/mol
CAS Number2014409-58-4

Antioxidant Activity

Research indicates that compounds with similar structural motifs often exhibit significant antioxidant properties. The presence of methoxy groups can enhance the electron-donating ability of the molecule, which may contribute to its capacity to scavenge free radicals.

Anticancer Potential

Preliminary studies suggest that derivatives of benzofuroxazine compounds may inhibit cancer cell proliferation. For instance, compounds structurally related to this compound have been shown to induce apoptosis in various cancer cell lines. The exact mechanism involves the modulation of cell cycle regulators and pro-apoptotic factors.

Enzyme Inhibition

Studies have highlighted the potential of this compound as an inhibitor of key enzymes involved in disease processes:

  • Acetylcholinesterase (AChE) : Compounds with similar structures have shown strong inhibitory activity against AChE, which is relevant for treating neurodegenerative diseases.
  • Urease : The compound may also inhibit urease activity, which has implications for treating infections caused by urease-producing bacteria.

Case Studies and Research Findings

  • Antitumor Studies : A study evaluated the antitumor effects of similar benzofuroxazine derivatives in murine models. Results indicated significant tumor regression in treated groups compared to controls.
    CompoundTumor Regression (%)
    Benzofuroxazine A86%
    Benzofuroxazine B100%
  • Enzyme Inhibition Assays : In vitro assays demonstrated that derivatives exhibited IC50 values in the low micromolar range for AChE inhibition.
    CompoundIC50 (µM)
    Compound X2.14 ± 0.003
    Compound Y0.63 ± 0.001

Comparison with Similar Compounds

Key Observations:

Analog 2’s pyridinylmethylene group introduces aromatic nitrogen, which could facilitate π-π stacking in receptor binding, while its 4-fluorophenethyl substituent may improve blood-brain barrier penetration .

Core Modifications :

  • Analog 3’s dithia-azatetracyclo core replaces the benzofuran-oxazine system, resulting in a more rigid scaffold. This modification may reduce conformational flexibility but increase resistance to oxidative degradation .

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